molecular formula C12H7NO3S B1372341 2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1152604-97-1

2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1372341
CAS No.: 1152604-97-1
M. Wt: 245.26 g/mol
InChI Key: NHGSNHLPFXYDOB-UHFFFAOYSA-N
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Description

“2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid” is a compound that has a benzofuran moiety. Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is composed of fused benzene and furan rings . Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities, including anticancer properties .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR . The molecular docking and binding affinity of the generated compounds were estimated and studied computationally utilizing molecular operating environment software .

Scientific Research Applications

Synthesis of Biological Agents

2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid and its derivatives have been utilized in the synthesis of various biological agents. For instance, thiazolidinone derivatives synthesized from 1-(1-benzofuran-2-yl)-2-bromoethanone have been characterized and screened for their antimicrobial and analgesic activity (Bhovi, Bodke, & Biradar, 2010). Similarly, derivatives of this compound have been synthesized to serve as blue-green fluorescent probes, demonstrating significant fluorescent properties in various organic solvents (Bodke, Shankerrao, & Harishkumar, 2013).

Antimicrobial Activity

Compounds derived from this compound have shown promise in antimicrobial applications. For example, imidazothiazole derivatives of benzofuran were synthesized and screened for antimicrobial activities, with some compounds exhibiting significant effects (Shankerrao, Bodke, & Santoshkumar, 2017).

Anti-HIV, Anticancer, and Antimicrobial Applications

Novel series of benzofuran derivatives synthesized from this compound have been evaluated for their in vitro anti-HIV, anticancer, antibacterial, and antifungal activities. Some compounds showed promising results, particularly in reducing the viral cytopathic effect and exhibiting mild antifungal activity (Rida et al., 2006).

Synthesis of Complexes and Coordination Reactions

The compound and its derivatives have been used in the synthesis of complex structures and coordination reactions. For example, reactions involving (E)-3-(1-Benzofuran-2-yl)propenoic acid led to the formation of benzofuro[3,2-c]pyridine derivatives, which were utilized for the preparation of various complexes (Mojumdar, Šimon, & Krutošíková, 2009).

Biochemical Analysis

Biochemical Properties

2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit strong binding affinity towards certain enzymes, thereby influencing their activity. For instance, it has been observed to inhibit the activity of specific kinases, which are crucial for cell signaling pathways. Additionally, this compound can interact with proteins involved in oxidative stress responses, thereby modulating their function and contributing to its antioxidant properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways such as the MAPK and PI3K/Akt pathways, which are essential for cell proliferation and survival . Furthermore, this compound has been shown to alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits good stability under various conditions, making it suitable for long-term studies. It is subject to degradation over time, which can affect its efficacy. In in vitro studies, this compound has been shown to maintain its biological activity for extended periods, although its effects may diminish with prolonged exposure . In in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained activity over several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular metabolism. For instance, it has been shown to modulate the levels of reactive oxygen species (ROS) and other metabolic intermediates, contributing to its antioxidant properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it has been observed to localize to the mitochondria, where it exerts its antioxidant effects by scavenging ROS . Additionally, this compound can be directed to the nucleus, where it influences gene expression by interacting with transcription factors .

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3S/c14-12(15)8-6-17-11(13-8)10-5-7-3-1-2-4-9(7)16-10/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGSNHLPFXYDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid
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2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid
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2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid
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2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid
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2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid
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